3,3'-[(4-Methoxyphenyl)methylene]bis[4-methoxybenzaldehyde
3,3'-[(4-Methoxyphenyl)methylene]bis[4-methoxybenzaldehyde
Brand Name:
Vulcanchem
CAS No.:
235106-84-0
VCID:
VC21135131
InChI:
InChI=1S/C24H22O5/c1-27-19-8-6-18(7-9-19)24(20-12-16(14-25)4-10-22(20)28-2)21-13-17(15-26)5-11-23(21)29-3/h4-15,24H,1-3H3
SMILES:
COC1=CC=C(C=C1)C(C2=C(C=CC(=C2)C=O)OC)C3=C(C=CC(=C3)C=O)OC
Molecular Formula:
C24H22O5
Molecular Weight:
390.4 g/mol
3,3'-[(4-Methoxyphenyl)methylene]bis[4-methoxybenzaldehyde
CAS No.: 235106-84-0
Cat. No.: VC21135131
Molecular Formula: C24H22O5
Molecular Weight: 390.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 235106-84-0 |
|---|---|
| Molecular Formula | C24H22O5 |
| Molecular Weight | 390.4 g/mol |
| IUPAC Name | 3-[(5-formyl-2-methoxyphenyl)-(4-methoxyphenyl)methyl]-4-methoxybenzaldehyde |
| Standard InChI | InChI=1S/C24H22O5/c1-27-19-8-6-18(7-9-19)24(20-12-16(14-25)4-10-22(20)28-2)21-13-17(15-26)5-11-23(21)29-3/h4-15,24H,1-3H3 |
| Standard InChI Key | SCRMCRPZPBZVMB-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)C(C2=C(C=CC(=C2)C=O)OC)C3=C(C=CC(=C3)C=O)OC |
| Canonical SMILES | COC1=CC=C(C=C1)C(C2=C(C=CC(=C2)C=O)OC)C3=C(C=CC(=C3)C=O)OC |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator